[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate is a triterpenoid compound with the molecular formula C32H52O3 and a molecular weight of 484.8 g/mol . It is derived from natural sources, specifically the roots of Panax ginseng
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves several steps, starting from the extraction of the precursor compounds from Panax ginseng. The key steps include:
Purification: The extracted compounds are purified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment to extract the precursor compounds from Panax ginseng.
Purification: Employing large-scale HPLC and MS for purification.
Chemical modification: Conducting the acetylation reaction in large reactors with precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 24 can be oxidized to form a ketone derivative.
Reduction: The double bonds in the diene structure can be reduced to form saturated derivatives.
Substitution: The acetoxy group at position 3 can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of 24-keto derivatives.
Reduction: Formation of saturated triterpenoid derivatives.
Substitution: Formation of 3-substituted derivatives with various functional groups.
Scientific Research Applications
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of [(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with various molecular targets and pathways. It is known to:
Inhibit inflammatory pathways: By modulating the activity of key enzymes and cytokines involved in inflammation.
Induce apoptosis: In cancer cells through the activation of apoptotic pathways and inhibition of cell proliferation.
Scavenge free radicals: Exhibiting antioxidant properties by neutralizing reactive oxygen species (ROS).
Comparison with Similar Compounds
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate can be compared with other similar triterpenoid compounds, such as:
3-Acetoxy-24-hydroxyolean-12-en-28-oic acid: Another triterpenoid with similar acetoxy and hydroxyl functional groups.
3-Acetoxy-24-hydroxyurs-12-en-28-oic acid: A triterpenoid with a similar structure but different ring system.
3-Acetoxy-24-hydroxyfriedel-12-en-28-oic acid: A triterpenoid with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups and its biological activities, which make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(8R,9R,10R,14S,17S)-17-(5-hydroxy-6-methylhepta-1,6-dien-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)25(34)12-10-21(3)23-14-18-31(8)24(23)11-13-27-30(7)17-16-28(35-22(4)33)29(5,6)26(30)15-19-32(27,31)9/h23-28,34H,1,3,10-19H2,2,4-9H3/t23-,24?,25?,26?,27-,28?,30+,31+,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGFSMFYISVKP-MFRXXFFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(=C)C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(CCC(=C)[C@H]1CC[C@]2(C1CC[C@H]3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC(=O)C)C)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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